1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by its unique structure that incorporates both nitrogen and oxygen atoms. It is classified under the category of azabicyclic compounds, which are notable for their potential applications in medicinal chemistry and materials science. The compound has the molecular formula and a molar mass of 113.16 g/mol, with a CAS number of 1935565-29-9 .
The synthesis of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through various methods, primarily involving palladium-catalyzed reactions. One notable approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which allows for the efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes from readily available substrates .
In this synthesis, cyclopentene derivatives are reacted with amino acids or their derivatives in the presence of a palladium catalyst, leading to the formation of the bicyclic structure. The reaction conditions can be optimized to enhance yields and selectivity, making it a versatile method for synthesizing related compounds .
The molecular structure of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic framework where one ring contains an oxygen atom, contributing to its unique chemical properties. The compound's stereochemistry is significant, as it influences its biological activity and reactivity.
Key structural data includes:
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane can participate in various chemical reactions typical of azabicyclic compounds, including nucleophilic substitutions and cycloadditions. Its reactivity can be attributed to the presence of the nitrogen atom within the bicyclic structure, which can serve as a nucleophile or electrophile depending on the reaction conditions.
For example, when subjected to electrophilic aromatic substitution or nucleophilic attacks, the compound can yield various derivatives that may have enhanced biological activities or different physical properties, making it a valuable intermediate in synthetic organic chemistry .
The mechanism of action for compounds like 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane often involves interaction with biological targets such as receptors or enzymes. Related compounds have been shown to act as selective antagonists for specific receptors, influencing physiological pathways.
Research indicates that substituted azabicyclo[2.2.1]heptanes can interact with orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. The binding affinity and selectivity towards these receptors can vary based on structural modifications.
The physical properties of 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane include:
The chemical properties include:
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Bicyclic heterocyclic scaffolds represent a cornerstone of modern drug design, offering three-dimensional complexity that enhances target selectivity and metabolic stability. Among these, nitrogen- and oxygen-containing bridged bicyclic systems have garnered significant attention due to their ability to impose conformational constraints on biologically active molecules, thereby optimizing receptor interactions. The 2-oxa-5-azabicyclo[2.2.1]heptane motif exemplifies this strategic advantage, featuring a rigid [2.2.1] bicyclic skeleton with oxygen and nitrogen atoms at strategic positions (1 and 4, respectively, in bridgehead numbering) [3]. This architecture enforces defined dihedral angles and stereoelectronic properties that mimic peptide turn structures while resisting enzymatic degradation—a dual advantage that linear peptides or monocyclic heterocycles often lack. The incorporation of a methyl group at the nitrogen position (N-1) further modulates electron density, lipophilicity, and steric profile, fine-tuning bioavailability and target engagement [6].
The broader significance of such constrained frameworks is underscored by their prevalence in pharmaceuticals: nitrogen-containing heterocycles appear in over 75% of FDA-approved small-molecule drugs, with bicyclic variants contributing disproportionately to high-affinity ligands for neurological and oncological targets [2] [4]. Within this chemical space, the 2-oxa-5-azabicyclo[2.2.1]heptane system remains underexploited despite its synthetic versatility and proven utility as a γ-amino acid surrogate in central nervous system (CNS) drug discovery [3].
The 2-oxa-5-azabicyclo[2.2.1]heptane nucleus delivers three critical structural advantages for medicinal chemistry applications: conformational rigidity, polarity modulation, and stereochemical diversity. Its [2.2.1] bicyclic framework locks ring substituents in well-defined spatial orientations, reducing the entropic penalty upon binding to biological targets. This rigidity is exemplified in its application as a backbone-constrained γ-amino butyric acid (GABA) analogue, where the bicyclic structure enforces an extended conformation that optimally fits the GABAB receptor binding pocket [3]. The oxygen atom at the 2-position introduces an electron-rich region capable of forming hydrogen-bonding interactions with complementary residues in enzyme active sites, while the tertiary amine (before methylation) serves as a protonation site under physiological conditions, enhancing water solubility.
Table 1: Key Physicochemical Properties of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|
Unsubstituted scaffold | C₅H₉NO | 99.13 | Basicity (pKa ~9.5), high solubility |
Methyl carboxylate derivative (HCl salt) | C₇H₁₂ClNO₃ | 193.63 | Synthetic handle for amide coupling |
1-Methyl-4-{scaffold}phthalazine derivative | C₁₄H₁₅N₃O | 241.29 | Demonstrates functionalization versatility [6] |
Synthetic routes to this scaffold often leverage chiral pool starting materials, such as 4R-hydroxy-L-proline, enabling enantioselective construction of the bicyclic framework [3]. Recent advances include palladium-catalyzed 1,2-aminoacyloxylations of cyclopentenes, which efficiently build oxygenated 2-azabicyclo[2.2.1]heptanes with precise stereocontrol [5]. This methodology tolerates diverse acyloxy groups, facilitating late-stage diversification for structure-activity relationship (SAR) studies. The scaffold’s capacity for multi-directional functionalization—via N-alkylation, bridgehead substitution, or ring fusion—positions it as a versatile template for generating "privileged structures" with tailored properties [6].
N-Methylation of saturated nitrogen heterocycles induces profound changes in their physicochemical and pharmacological profiles. For the 2-oxa-5-azabicyclo[2.2.1]heptane system, converting the tertiary amine to a quaternary ammonium center via methylation accomplishes three critical objectives: First, it eliminates the basicity of the nitrogen atom, increasing the compound’s lipophilicity and membrane permeability, particularly crucial for CNS-targeted therapeutics [3]. This effect is quantifiable through calculated partition coefficients (cLogP), where N-methylation typically increases logP by 0.5–1.0 units. Second, it introduces a low-energy barrier methyl rotor that can engage in favorable van der Waals interactions with hydrophobic binding pockets, as observed in protein kinase inhibitors featuring N-methylated heterocycles. Third, it sterically blocks metabolic N-oxidation and N-dealkylation pathways, potentially extending in vivo half-life [4].
In the context of GABA mimetics, N-methylated 2-oxa-5-azabicyclo[2.2.1]heptanes exhibit markedly different receptor subtype selectivity compared to their non-methylated counterparts. While the unmethylated scaffold shows affinity for both GABAA and GABAB receptors, the N-methyl variant displays enhanced selectivity for inhibitory GABAB signaling, attributed to the steric match with a subpocket that excludes bulkier endogenous neurotransmitters [3]. This specificity is pharmacologically desirable for minimizing off-target sedation. Beyond neuroscience, N-methylation in related bicyclic lactams (e.g., vinca alkaloid derivatives) has been shown to potentiate tubulin polymerization inhibition, suggesting broader implications for anticancer applications [4].
Table 2: Biological Implications of N-Methylation in Bicyclic Heterocycles
Biological Target | Effect of N-Methylation | Observed Outcome |
---|---|---|
GABAB receptors | Masks H-bond donor capacity; adds hydrophobic volume | Increased subtype selectivity; reduced off-target effects |
P-glycoprotein (P-gp) | Modulates cLogP and topological polar surface area | Enhanced blood-brain barrier penetration |
Cytochrome P450 enzymes | Blocks oxidative metabolism at nitrogen | Improved metabolic stability |
Tubulin polymerization | Alters electrostatic potential near binding site | Increased antiproliferative potency in cancer models |
Despite its promising attributes, 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane remains understudied, with several critical gaps impeding its translational potential.
Existing routes to the N-methylated scaffold suffer from inadequate stereocontrol and multi-step sequences that limit scalability. Although palladium-catalyzed aminoacyloxylation offers atom economy [5], it has not been applied to the direct synthesis of N-methyl variants. Current approaches rely on post-cyclization methylation, which can generate regioisomeric impurities when other nucleophilic sites exist. A pressing need exists for asymmetric catalytic methods enabling single-step construction of enantiopure 1-methylated derivatives from prochiral precursors, possibly via chiral phase-transfer catalysis or enantioselective hydrogenation.
While the unmethylated scaffold shows promise as a GABA analogue [3], systematic evaluation of the 1-methyl derivative against neurological target panels (e.g., GPCRs, ion channels, transporters) is absent. Similarly unexplored are its potential anticancer properties, despite the established role of related N-methylbicyclic amines (e.g., vinca alkaloids) as antimitotics. High-throughput screening against the NCI-60 cell line panel would clarify its baseline cytotoxicity and mechanistic clues.
Quantitative data correlating substituent effects on the bicyclic framework with key drug-like properties (e.g., solubility, permeability, metabolic stability) are lacking. Specifically:
Addressing these gaps requires combinatorial synthesis of diversified libraries paired with advanced biophysical characterization.
The scaffold’s mechanism of action remains inferred from structural analogy rather than direct evidence. Chemical proteomics approaches (e.g., affinity-based protein profiling using photoaffinity-labeled 1-methyl derivatives) could map its interactome across the human proteome, identifying novel targets. Additionally, molecular modeling studies incorporating free-energy perturbation calculations would clarify its binding mode to putative targets like GABA receptors.
Closing these knowledge gaps would validate 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane as a versatile "build-and-test" platform for drug discovery, particularly in neurological disorders where constrained peptidomimetics show growing promise.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6